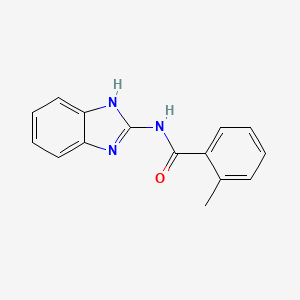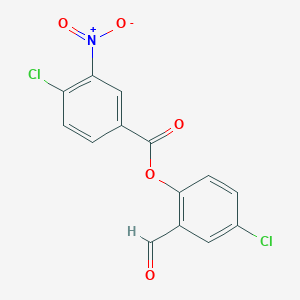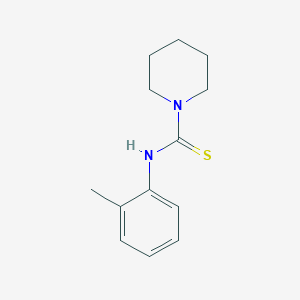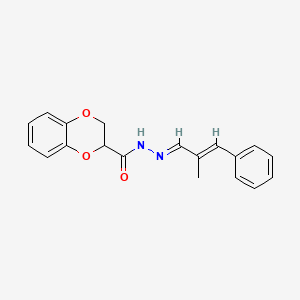
N-1H-benzimidazol-2-yl-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1H-benzimidazol-2-yl-2-methylbenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BMB and has a molecular formula of C15H13N3O.
Safety and Hazards
Zukünftige Richtungen
The future directions for “N-1H-benzimidazol-2-yl-2-methylbenzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . For instance, N-benzimidazol-2yl benzamide analogues have shown promise as allosteric activators of human glucokinase, suggesting potential applications in the treatment of type-2 diabetes .
Wirkmechanismus
Target of Action
N-1H-benzimidazol-2-yl-2-methylbenzamide primarily targets human glucokinase (GK) , an enzyme crucial for glucose metabolism. GK is predominantly found in pancreatic β-cells and liver hepatocytes, where it facilitates the conversion of glucose to glucose-6-phosphate, a key step in glycolysis .
Mode of Action
This compound acts as an allosteric activator of glucokinase. By binding to an allosteric site on the GK enzyme, it induces a conformational change that enhances the enzyme’s catalytic activity. This interaction increases the enzyme’s affinity for glucose, thereby boosting its activity and promoting glucose metabolism .
Biochemical Pathways
The activation of glucokinase by this compound significantly impacts the glycolytic pathway . Enhanced GK activity leads to increased production of glucose-6-phosphate, which enters glycolysis and other metabolic pathways, such as the pentose phosphate pathway. This results in improved glucose utilization and energy production .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties:
- Excretion : It is excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, the activation of GK by this compound leads to increased glucose phosphorylation. This results in enhanced glycolysis and ATP production. At the cellular level, this translates to improved glucose homeostasis, making it a potential therapeutic agent for managing hyperglycemia in type-2 diabetes .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors:
This comprehensive understanding of this compound’s mechanism of action highlights its potential as a therapeutic agent in glucose metabolism regulation.
: Design and synthesis of newer N-benzimidazol-2yl benzamide analogues as allosteric activators of human glucokinase
Biochemische Analyse
Biochemical Properties
N-1H-benzimidazol-2-yl-2-methylbenzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to act as an allosteric activator of human glucokinase, a key enzyme in glucose metabolism . The compound binds to the allosteric site of glucokinase, enhancing its catalytic activity and promoting glucose utilization. Additionally, this compound interacts with other proteins involved in metabolic pathways, potentially influencing their function and activity.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the polymerization of tubulin, a key component of the cytoskeleton, affecting cell division and stability . Furthermore, this compound may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the allosteric site of glucokinase, forming hydrogen bonds with specific residues such as Arg63 . This binding enhances the enzyme’s catalytic activity, promoting glucose utilization. Additionally, this compound may inhibit or activate other enzymes and proteins, leading to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability and degradation can influence its efficacy and potency in biochemical assays and experiments. Long-term studies have shown that this compound can have sustained effects on cellular function, potentially leading to changes in cell behavior and metabolism over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular changes . At high doses, this compound may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound’s interaction with glucokinase and other metabolic enzymes can influence glucose metabolism and energy production . Additionally, this compound may affect the levels of metabolites and the overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can localize to specific cellular compartments, influencing its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules and influence its overall biochemical effects.
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-6-2-3-7-11(10)14(19)18-15-16-12-8-4-5-9-13(12)17-15/h2-9H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVQONLPRWAQFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5877047.png)
![6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5877051.png)



![N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine](/img/structure/B5877092.png)


![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5877114.png)
![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5877117.png)
![1-[4-(benzylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5877118.png)
![2-methyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B5877120.png)
